3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide
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Overview
Description
3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.
Sulfonylation: The 4-benzylpiperidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-fluorobenzamide: The sulfonylated intermediate is then coupled with 4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the sulfonyl and fluorobenzamide groups could modulate the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine derivatives: Compounds with similar piperidine structures.
Sulfonylbenzamides: Compounds with sulfonyl and benzamide groups.
Fluorobenzamides: Compounds with fluorine-substituted benzamide structures.
Uniqueness
3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom, sulfonyl group, and benzylpiperidine moiety makes it distinct from other similar compounds, potentially offering unique interactions and applications in various fields.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-N-(4-ethylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3S/c1-2-20-8-11-24(12-9-20)29-27(31)23-10-13-25(28)26(19-23)34(32,33)30-16-14-22(15-17-30)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKPWSCVUJAUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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